molecular formula C21H20FN3OS B2629889 2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1023847-59-7

2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2629889
CAS No.: 1023847-59-7
M. Wt: 381.47
InChI Key: XCPGOMWJQHEDEH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature of 2-(Butan-2-yl)-5-{[(3-Fluorophenyl)Methyl]Sulfanyl}-2H,3H-Imidazo[1,2-c]Quinazolin-3-One

Systematic IUPAC Nomenclature and Structural Interpretation

The compound this compound derives its name from the fusion of imidazole and quinazoline rings, forming the imidazo[1,2-c]quinazolin-3-one core. According to IUPAC guidelines:

  • Parent structure : The bicyclic system comprises a quinazoline ring (positions 1–4 and 6–9) fused with an imidazole ring (positions 4, 5, 9, 10). The ketone group at position 3 designates the suffix "-3-one."
  • Substituents :
    • A butan-2-yl group is attached to position 2 of the imidazole ring.
    • A [(3-fluorophenyl)methyl]sulfanyl group is bonded to position 5 of the quinazoline ring. This substituent consists of a sulfur atom linked to a benzyl group bearing a fluorine atom at the meta position.

The systematic name reflects these structural features in descending order of priority, ensuring unambiguous identification.

Structural Interpretation Table
Position Substituent Bond Type Electronic Effects
2 Butan-2-yl Alkyl Electron-donating via inductive
5 [(3-Fluorophenyl)methyl]sulfanyl Thioether Electron-withdrawing (fluorine)

The butan-2-yl group enhances lipophilicity, while the fluorinated benzylsulfanyl moiety introduces polarity and potential hydrogen-bonding capacity.

Alternative Designations in Chemical Databases

While this compound is not yet widely indexed in public databases like PubChem or HMDB, its structural analogs provide context for potential designations:

  • EvitaChem : Similar imidazoquinazolinones use codes such as "EVT-3089737" or "EVT-6654451," reflecting batch-specific identifiers.
  • Patent references : The European Patent EP0668280A1 describes imidazoquinazoline derivatives with analogous sulfanyl and arylalkyl substituents, suggesting that this compound could be cataloged under a patent-derived code (e.g., "LDCAFRMZTITAOZ-UHFFFAOYSA-N").
  • Research literature : In pharmacological studies, such compounds are often abbreviated using core structure shorthand (e.g., "IQZ-3F" for imidazoquinazolinone with 3-fluorophenyl groups).

Comparative Analysis with Related Imidazoquinazolinone Derivatives

The structural uniqueness of this compound becomes evident when compared to derivatives documented in recent literature and patents:

Table 1: Structural and Functional Comparison of Imidazoquinazolinone Derivatives
Compound Name R1 (Position 2) R2 (Position 5) Molecular Weight (g/mol) Key Properties
Target Compound Butan-2-yl [(3-Fluorophenyl)methyl]sulfanyl 410.49 High lipophilicity, moderate polarity
2-Methyl-5-[(2-oxo-2-phenylethyl)sulfanyl]-... Methyl Phenylethylsulfanyl 300.37 Enhanced metabolic stability
2-(Butan-2-yl)-5-{[(4-chlorophenyl)methyl]sulfanyl}-... Butan-2-yl [(4-Chlorophenyl)methyl]sulfanyl 376.90 Electrophilic chlorine substituent
3-Ethyl-8-(2-piperidin-1-ylethylamino)-... Ethyl Piperidinylethylamino 452.41 Basic nitrogen for solubility

Key observations :

  • Substituent effects :
    • The 3-fluorophenyl group in the target compound offers a balance between electronegativity and steric bulk compared to the 4-chlorophenyl analog. Fluorine’s smaller atomic radius reduces steric hindrance, potentially improving target binding.
    • The butan-2-yl chain at position 2 contributes greater lipophilicity than methyl or ethyl groups, which may enhance membrane permeability.
  • Sulfanyl vs. amino groups :

    • Sulfanyl substituents (as in the target compound) provide stronger electron-withdrawing effects compared to amino groups, influencing resonance stabilization of the quinazolinone core.
  • Biological implications :

    • Analogs with chlorophenyl or pyridinyl groups exhibit marked anticancer activity in preclinical studies, suggesting that the fluorophenyl variant warrants similar investigation.

Properties

IUPAC Name

2-butan-2-yl-5-[(3-fluorophenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3OS/c1-3-13(2)18-20(26)25-19(24-18)16-9-4-5-10-17(16)23-21(25)27-12-14-7-6-8-15(22)11-14/h4-11,13,18H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPGOMWJQHEDEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazoquinazoline core, followed by the introduction of the fluorophenyl and sulfanyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that imidazoquinazolines exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and survival.

Case Study : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced tumor growth in xenograft models of breast cancer. The mechanism was attributed to the compound's ability to modulate key oncogenic pathways, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary assays suggest that it possesses inhibitory effects against a range of pathogenic bacteria and fungi. The presence of the sulfanyl group is believed to enhance its interaction with microbial cell membranes.

Case Study : A recent investigation highlighted its effectiveness against resistant strains of Staphylococcus aureus. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis and death .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in the substituents on the imidazoquinazoline core can significantly affect its biological activity.

SubstituentEffect on Activity
Butan-2-ylEnhances lipophilicity and cellular uptake
FluorophenylIncreases binding affinity to target proteins
SulfanylContributes to antimicrobial activity

Synthesis and Derivatives

The synthesis of 2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves multi-step reactions starting from readily available precursors. Modifications can yield derivatives with enhanced or altered biological activities.

Synthetic Route Overview

  • Formation of Imidazoquinazoline Core : Starting materials undergo cyclization reactions.
  • Introduction of Butan-2-yl Group : Alkylation reactions introduce the butan-2-yl substituent.
  • Sulfanylation : Reaction with sulfur-containing reagents to incorporate the sulfanyl group.
  • Fluorination : Electrophilic fluorination introduces the fluorophenyl moiety.

Mechanism of Action

The mechanism of action of 2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Impact

Table 1: Key Structural Features of Analogs
Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight Notable Features
Target Compound Butan-2-yl 3-Fluorophenylmethylsulfanyl ~447.5* Balanced lipophilicity; fluorine enhances electronic interactions
5-{[(3-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-3-(propan-2-yl)-imidazo[1,2-c]quinazolin-2-one Isopropyl 3-Fluorophenylmethylsulfanyl ~479.5 Methoxy groups increase polarity; isopropyl reduces steric hindrance
5-{[(3-Chlorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-one H (unsubstituted) 3-Chlorophenylmethylsulfanyl 341.81 Chlorine enhances electron withdrawal; smaller substituent at position 3
3-(Cyclohexylmethyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy analog Cyclohexylmethyl 3-Fluorophenylmethylsulfanyl 481.58 Bulky cyclohexyl group may hinder target binding; methoxy improves solubility
5-{[2-(Trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxy analog Isopropyl 2-Trifluoromethylbenzylsulfanyl ~548.5 Trifluoromethyl boosts metabolic stability; increased steric bulk
5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-8,9-dimethoxy analog Isopropyl 3,4-Dichlorophenylmethylsulfanyl ~513.9 Dichloro substitution enhances binding affinity but reduces solubility

*Estimated based on molecular formula.

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The butan-2-yl group in the target compound provides intermediate lipophilicity compared to smaller (isopropyl) or bulkier (cyclohexylmethyl) groups, optimizing membrane permeability .
  • Electronic Effects: The 3-fluorophenyl group offers moderate electron withdrawal, contrasting with stronger effects from chlorine () or trifluoromethyl ().
  • Solubility : Analogs with methoxy groups (e.g., 8,9-dimethoxy derivatives) exhibit improved aqueous solubility due to increased polarity .

Biological Activity

The compound 2-(butan-2-yl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one belongs to the imidazoquinazoline class of compounds, which have garnered attention for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C22H23FN4OS
  • Molecular Weight : 398.51 g/mol
  • CAS Number : 79794-75-5

The compound features a unique configuration that includes a butan-2-yl group and a fluorophenyl moiety, which may influence its biological activity.

Antidiabetic Properties

Recent studies have highlighted the potential of imidazoquinazolines as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). A study evaluating various derivatives reported that imidazoquinazolines exhibited significant inhibitory activities against Saccharomyces cerevisiae α-glucosidase. The most potent derivative showed an IC50 value of 12.44 μM , significantly more effective than the standard drug acarbose (IC50 = 750 μM) .

Table 1: Inhibitory Potency of Imidazoquinazolines Against α-Glucosidase

CompoundIC50 (μM)Comparison to Acarbose
Compound 11j12.44 ± 0.3860.3 times more potent
Acarbose750.0 ± 1.5Reference

Anticancer Activity

The imidazoquinazoline scaffold has also been explored for anticancer properties. Compounds derived from this class were tested against various cancer cell lines, including HCC827 (lung cancer) and MCF-7 (breast cancer). The results indicated that several compounds exhibited significant antiproliferative effects, with a notable sensitivity observed in HCC827 cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineCompound TestedActivity Level
HCC827VariousHigh
A549VariousModerate
MCF-7VariousSignificant

The mechanism by which imidazoquinazolines exert their biological effects involves interaction with specific enzymes and pathways. For instance, the inhibition of α-glucosidase alters carbohydrate metabolism, thereby reducing glucose absorption in the intestines. Additionally, studies suggest that these compounds may affect enzyme conformations, as indicated by circular dichroism spectroscopy results .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of imidazoquinazolines. Research indicates that substituents on the imidazole and phenyl rings significantly influence potency. Electron-donating groups enhance activity, while electron-withdrawing groups tend to decrease it .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

Methodological Answer: Synthesis typically involves multi-step protocols, starting with the construction of the imidazoquinazoline core via cyclocondensation of substituted quinazolinones with appropriate amines or thiols. For example, the sulfanyl group introduction may require nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization strategies include:

  • Temperature control : Higher temperatures (80–100°C) accelerate thioether bond formation but may degrade sensitive substituents .
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can enhance regioselectivity in coupling reactions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves intermediates, while recrystallization in ethanol improves final purity (≥95%) .

Q. Q2. How can researchers confirm the structural integrity of this compound, particularly the stereochemistry of the butan-2-yl substituent?

Methodological Answer: Advanced spectroscopic techniques are critical:

  • ¹H/¹³C NMR : Compare chemical shifts of the butan-2-yl methyl groups (δ ~1.0–1.2 ppm) and quaternary carbon (δ ~30–35 ppm) to reference compounds .
  • X-ray crystallography : Resolves stereochemical ambiguities; imidazoquinazoline cores often form stable crystals suitable for diffraction studies .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. Q3. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer: Given structural analogs (e.g., imidazoquinazolines with sulfanyl groups) exhibit antimicrobial and anticancer activity , prioritize:

  • Antiproliferative assays : MTT or SRB assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .
  • Enzyme inhibition : Test against kinases or proteases (e.g., EGFR, CDK2) using fluorescence-based kits .
  • Microbiological screening : Broth microdilution for MIC values against Gram-positive/negative bacteria .

Advanced Research Questions

Q. Q4. How does the 3-fluorophenylmethylsulfanyl moiety influence this compound’s pharmacokinetic properties, and what computational tools can predict its metabolic stability?

Methodological Answer: The fluorophenyl group enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability but potentially reducing solubility. Computational approaches include:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and hepatic clearance .
  • Molecular dynamics (MD) simulations : Assess binding stability to plasma proteins (e.g., albumin) using GROMACS .
  • Metabolite identification : LC-MS/MS with human liver microsomes identifies phase I/II metabolites (e.g., sulfoxide formation) .

Q. Q5. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer: Discrepancies (e.g., variance in IC₅₀ values) may arise from substituent effects or assay conditions. Mitigation strategies:

  • SAR studies : Systematically modify substituents (e.g., replace 3-fluorophenyl with 4-chlorophenyl) to isolate activity drivers .
  • Dose-response validation : Repeat assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
  • Target engagement assays : Use SPR or ITC to measure direct binding affinities, reducing false positives from off-target effects .

Q. Q6. How can researchers design experiments to elucidate the mechanism of action (MoA) of this compound in cancer models?

Methodological Answer: A multi-omics approach is recommended:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis pathways) .
  • Proteomics : SILAC-based quantification to track protein expression changes (e.g., Bcl-2 downregulation) .
  • Chemical proteomics : Use activity-based probes to map target proteins in live cells .
  • In vivo validation : Xenograft models with pharmacokinetic monitoring (e.g., tumor volume vs. plasma concentration) .

Q. Q7. What analytical methods are most effective for quantifying this compound in complex biological matrices (e.g., plasma, tissue homogenates)?

Methodological Answer:

  • LC-MS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in water/acetonitrile). LOD ≤0.1 ng/mL .
  • Sample preparation : Protein precipitation with acetonitrile (1:3 v/v) or SPE using Oasis HLB cartridges .
  • Internal standards : Deuterated analogs (e.g., d₄-fluorophenyl) improve quantification accuracy .

Q. Q8. How can computational modeling guide the design of derivatives with improved selectivity for therapeutic targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in target active sites (e.g., kinase ATP pockets) .
  • Free energy calculations : MM/GBSA or FEP+ to estimate ΔG binding and prioritize derivatives .
  • Pharmacophore modeling : Define essential features (e.g., hydrogen-bond acceptors near the sulfanyl group) using MOE .

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